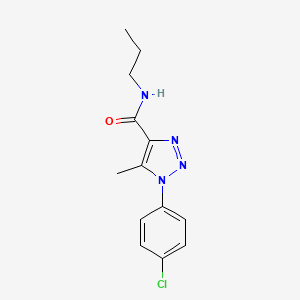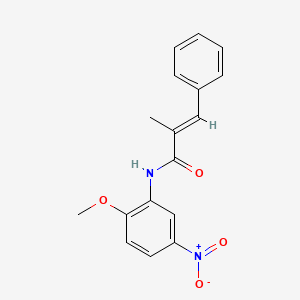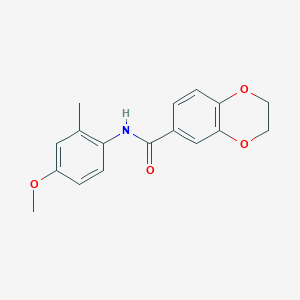
1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide, also known as CPTC, is a chemical compound that is widely used in scientific research for its unique properties. This compound belongs to the family of triazole compounds, which have gained significant attention in recent years due to their potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide involves the inhibition of the HAT activity of CBP and p300 proteins. These proteins contain a conserved acetyl-CoA binding site, which is essential for their HAT activity. 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide binds to this site and prevents the binding of acetyl-CoA, thereby inhibiting the acetylation of histones.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects in different biological systems. For example, 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been shown to enhance the differentiation of neural stem cells into neurons. These effects are thought to be mediated by the modulation of gene expression through the inhibition of the HAT activity of CBP and p300 proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is its specificity for CBP and p300 proteins. This allows for the selective modulation of gene expression without affecting other cellular processes. Additionally, 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is relatively easy to synthesize and has good stability under standard laboratory conditions.
One of the main limitations of 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is its relatively low potency compared to other HAT inhibitors. This requires the use of higher concentrations of 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide in experiments, which can lead to non-specific effects. Additionally, 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide in scientific research. One potential direction is the development of more potent analogs of 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide that can be used at lower concentrations. Additionally, the use of 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide in combination with other drugs or compounds may enhance its therapeutic potential. Finally, the use of 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide in animal models of disease may provide valuable insights into its potential clinical applications.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has been widely used in scientific research as a chemical probe to investigate the role of protein acetylation in various biological processes. Specifically, 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide acts as an inhibitor of the histone acetyltransferase (HAT) activity of the CREB-binding protein (CBP) and p300 proteins. These proteins are involved in the acetylation of histones, which plays a critical role in the regulation of gene expression. By inhibiting the HAT activity of CBP and p300, 1-(4-chlorophenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide can modulate gene expression and affect various biological processes such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-3-8-15-13(19)12-9(2)18(17-16-12)11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJUHCFAJMSKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-isopropoxyphenyl){1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4675795.png)

![5-(4-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4675813.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4675816.png)
![2-[(4-ethylphenoxy)acetyl]-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4675838.png)

![3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4675846.png)
![N-(3-{N-[(2-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B4675851.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B4675865.png)

![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B4675889.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4675890.png)